molecular formula C12H26N2O B13268650 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol

Cat. No.: B13268650
M. Wt: 214.35 g/mol
InChI Key: FUIAQUYIFPIXHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:

Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol can be compared to other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2-[(1-propan-2-ylpiperidin-4-yl)amino]butan-1-ol

InChI

InChI=1S/C12H26N2O/c1-4-11(9-15)13-12-5-7-14(8-6-12)10(2)3/h10-13,15H,4-9H2,1-3H3

InChI Key

FUIAQUYIFPIXHC-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCN(CC1)C(C)C

Origin of Product

United States

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